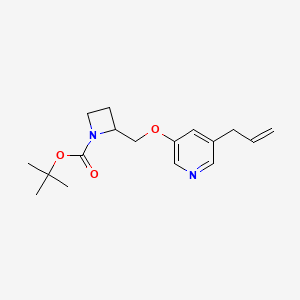![molecular formula C18H18OS B15244267 2-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244267.png)
2-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound with a complex structure that includes both aromatic and thiobenzaldehyde functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 3,5-dimethylphenyl derivatives with thiobenzaldehyde under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction between 3,5-dimethylphenyl-2-oxopropanoic acid and thiobenzaldehyde . The reaction conditions often include moderate temperatures and the presence of a solvent to ensure proper mixing and reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. The process may also include steps for purification and isolation of the final compound to meet industrial standards.
化学反応の分析
Types of Reactions
2-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiobenzaldehyde group to a thiol or thioether.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学的研究の応用
2-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde exerts its effects involves interactions with various molecular targets. The thiobenzaldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity. The aromatic rings can also participate in π-π interactions with other aromatic compounds, influencing the compound’s behavior in biological systems .
類似化合物との比較
Similar Compounds
- 3-(3,5-Dimethylphenyl)-2-oxopropanoic acid
- N-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
Uniqueness
2-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its combination of aromatic and thiobenzaldehyde functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
特性
分子式 |
C18H18OS |
|---|---|
分子量 |
282.4 g/mol |
IUPAC名 |
2-[3-(3,5-dimethylphenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C18H18OS/c1-13-9-14(2)11-17(10-13)18(19)8-7-15-5-3-4-6-16(15)12-20/h3-6,9-12H,7-8H2,1-2H3 |
InChIキー |
ADDOPLSJWWYMPF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C(=O)CCC2=CC=CC=C2C=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244189.png)
![Tert-butyl 3-amino-6-cyclobutyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B15244198.png)
![Octahydro-2H-pyrido[1,2-a]pyrimidine-6-carbonitrile](/img/structure/B15244206.png)
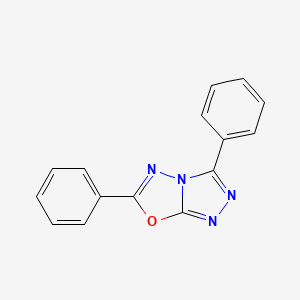
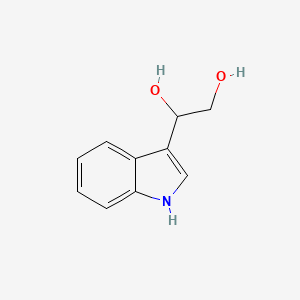

![[1]Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo-](/img/structure/B15244225.png)
![copper;methyl 3-[12-acetyl-7,18-bis(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate](/img/structure/B15244230.png)
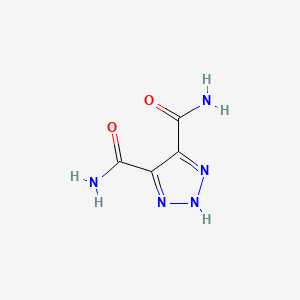
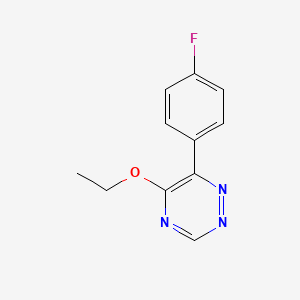

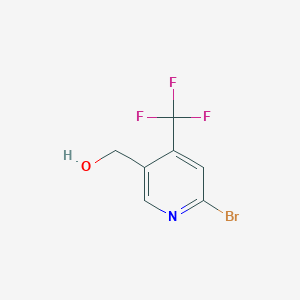
![7-Phenyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one](/img/structure/B15244285.png)
